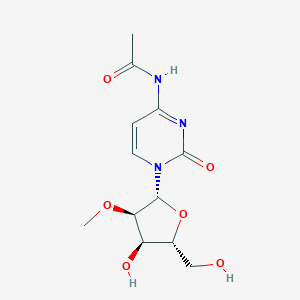

N4-Acetyl-2'-O-methylcytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O6/c1-6(17)13-8-3-4-15(12(19)14-8)11-10(20-2)9(18)7(5-16)21-11/h3-4,7,9-11,16,18H,5H2,1-2H3,(H,13,14,17,19)/t7-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDFBLGNJUNSCC-QCNRFFRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447815 | |

| Record name | Ac-2'-OMe-C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113886-71-8 | |

| Record name | N4-Acetyl-2′-O-methylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113886-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ac-2'-OMe-C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N4-Acetyl-2'-O-methylcytidine: A Key Guardian of Translational Fidelity at High Temperatures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the extreme environments inhabited by thermophilic organisms, the integrity of cellular machinery is under constant threat from high temperatures. Transfer RNA (tRNA), a cornerstone of protein synthesis, is particularly vulnerable to thermal denaturation. To counteract this, thermophiles have evolved sophisticated strategies to stabilize their tRNA molecules, one of which is the intricate post-transcriptional modification of nucleosides. Among these, N4-acetyl-2'-O-methylcytidine (ac4Cm) emerges as a critical modification, imparting significant conformational rigidity and ensuring the accuracy of translation in these heat-loving microbes. This technical guide delves into the core functions of ac4Cm in thermophiles, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.

The Structural Significance of ac4Cm in tRNA Thermostability

This compound is a hypermodified nucleoside predominantly found in the tRNA of extremely thermophilic archaebacteria.[1] The presence of both an acetyl group at the N4 position of cytidine (B196190) and a methyl group at the 2'-O position of the ribose sugar synergistically enhances the structural stability of the tRNA molecule.[1] This dual modification confers a high degree of conformational rigidity to the ribose moiety, which is crucial for maintaining the canonical L-shaped tertiary structure of tRNA at elevated temperatures.[1]

The N4-acetylation and 2'-O-methylation each independently contribute to stabilizing the C3'-endo form of the ribose ring conformation.[1] This preferred conformation is vital for the proper geometry of the anticodon loop, ensuring accurate codon recognition during protein synthesis.[1][2] The acetyl group of ac4C can also form intramolecular hydrogen bonds, further stabilizing the local structure.[1]

Quantitative Impact of Modifications on tRNA Stability

| tRNA Species | Organism | Condition | Melting Temperature (Tm) (°C) | Reference |

| tRNAPhe | Thermus thermophilus | Unmodified (in vitro transcript) | 76 | [3] |

| tRNAPhe | Thermus thermophilus | Native (fully modified) | 84.5 | [3] |

| tRNAMet | Pyrodictium occultum | Unmodified (in vitro transcript) | 80 | [3] |

| tRNAMet | Pyrodictium occultum | Native (fully modified) | >100 | [3] |

This table illustrates the substantial increase in tRNA melting temperature conferred by the full complement of post-transcriptional modifications, including those like ac4Cm, in thermophilic organisms.

Experimental Protocols for Studying ac4Cm Function

A thorough investigation of ac4Cm's role in thermophiles necessitates a combination of biochemical and analytical techniques. Below are detailed methodologies for key experiments.

Isolation of Total tRNA from Thermophilic Archaea (e.g., Pyrococcus furiosus)

This protocol is adapted from established methods for tRNA purification.

Materials:

-

Cell paste of Pyrococcus furiosus

-

Buffer A: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 50 mM NaCl, 1 mM DTT

-

Phenol:Chloroform:Isoamyl alcohol (25:24:1, pH 4.5)

-

Isopropanol

-

Ethanol (B145695) (70% and 100%)

-

DEAE-cellulose column

Procedure:

-

Resuspend the cell paste in Buffer A.

-

Perform phenol-chloroform extraction to remove proteins and lipids. Centrifuge to separate the phases and collect the aqueous phase.

-

Repeat the extraction until the interface is clear.

-

Precipitate the total nucleic acids from the aqueous phase by adding 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C overnight.

-

Centrifuge to pellet the nucleic acids, wash with 70% ethanol, and air dry.

-

Resuspend the pellet in Buffer A and apply to a DEAE-cellulose column equilibrated with the same buffer.

-

Elute the tRNA fraction using a linear gradient of NaCl (0.3 M to 1.0 M) in Buffer A.

-

Monitor the elution profile by measuring absorbance at 260 nm. Pool the tRNA-containing fractions.

-

Precipitate the purified tRNA with ethanol as described in step 4.

-

Resuspend the final tRNA pellet in nuclease-free water and store at -80°C.

Quantification of ac4Cm by HPLC-Coupled Mass Spectrometry (LC-MS)

This protocol outlines a general approach for the sensitive detection and quantification of modified nucleosides.[4][5]

Materials:

-

Purified total tRNA

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

HPLC system with a C18 reversed-phase column

-

Tandem mass spectrometer (e.g., triple quadrupole)

-

Synthetic standards for canonical and modified nucleosides (including ac4Cm)

Procedure:

-

Enzymatic Digestion:

-

Incubate 1-5 µg of purified tRNA with Nuclease P1 in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3) at 37°C for 2 hours to digest the tRNA into 5'-mononucleotides.

-

Add bacterial alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the mononucleotides into nucleosides.

-

-

HPLC Separation:

-

Inject the digested sample onto a C18 reversed-phase HPLC column.

-

Elute the nucleosides using a gradient of a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water or methanol (B129727) in ammonium formate (B1220265) buffer).

-

-

Mass Spectrometry Analysis:

-

Couple the HPLC eluent to the mass spectrometer.

-

Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions of each nucleoside.

-

Create a standard curve using synthetic nucleoside standards to accurately quantify the amount of ac4Cm and other nucleosides in the sample.

-

In Vitro Translation Assay with Thermophilic Components

This protocol is based on a reconstituted Thermus thermophilus translation system.[2]

Materials:

-

Purified T. thermophilus 70S ribosomes

-

Total tRNA from T. thermophilus

-

Recombinant T. thermophilus initiation factors (IF1, IF2, IF3), elongation factors (EF-Tu, EF-Ts, EF-G), and release factors

-

Aminoacyl-tRNA synthetases from T. thermophilus

-

20 amino acids

-

ATP and GTP

-

An energy regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)

-

mRNA template encoding a reporter protein (e.g., a thermostable luciferase)

-

Reaction buffer: e.g., 50 mM HEPES-KOH (pH 7.5), 100 mM potassium acetate, 10 mM magnesium acetate, 2 mM DTT, polyamines (e.g., spermine, spermidine).

Procedure:

-

Assemble the reaction mixture on ice, containing all components except the mRNA template.

-

Initiate the reaction by adding the mRNA template.

-

Incubate the reaction at a high temperature (e.g., 60-65°C) for a defined period (e.g., 1-3 hours).[2]

-

Terminate the reaction by placing it on ice.

-

Analyze the translation products by SDS-PAGE and autoradiography (if using radiolabeled amino acids) or by measuring the activity of the reporter protein.

-

To specifically assess the role of ac4Cm, one could, in principle, compare the translation efficiency using native tRNA versus an in vitro transcribed tRNA lacking this modification, though this can be technically challenging.

Biosynthesis of this compound in Thermophiles

The formation of ac4Cm is a two-step enzymatic process involving an acetyltransferase and a methyltransferase.

Caption: Proposed enzymatic pathway for the biosynthesis of this compound in thermophilic archaea.

Step 1: N4-acetylation. The initial step is the acetylation of a cytidine residue in the tRNA molecule to form N4-acetylcytidine (ac4C). In bacteria, this reaction is catalyzed by the enzyme TmcA (tRNA(Met) cytidine acetyltransferase), which utilizes acetyl-CoA as the acetyl group donor.[1] Homologous enzymes are presumed to carry out this function in thermophilic archaea.

Step 2: 2'-O-methylation. Following acetylation, the 2'-hydroxyl group of the ribose is methylated to yield the final ac4Cm product. This reaction is catalyzed by a S-adenosylmethionine (SAM)-dependent 2'-O-methyltransferase. In archaea, several tRNA 2'-O-methyltransferases have been identified, such as aTrm56, which specifically methylates cytidine at position 56. It is hypothesized that a similar enzyme recognizes the ac4C substrate to complete the synthesis of ac4Cm.

Logical Workflow for Investigating ac4Cm Function

Caption: A logical workflow for the experimental investigation of this compound function in thermophiles.

Conclusion and Future Directions

The presence of this compound in the tRNA of thermophiles represents a key evolutionary adaptation to life at high temperatures. By enhancing the conformational rigidity and thermal stability of tRNA, ac4Cm plays a crucial role in maintaining the fidelity and efficiency of protein synthesis under extreme conditions. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further explore the intricate world of RNA modifications in extremophiles.

Future research should focus on obtaining more precise quantitative data on the contribution of ac4Cm to tRNA stability, for instance, through the use of gene-editing techniques to create thermophilic strains lacking the specific modifying enzymes. Furthermore, elucidating the precise protein-tRNA interactions that are influenced by ac4Cm will provide a more complete picture of its function. For drug development professionals, understanding the unique enzymatic pathways involved in the synthesis of such essential modifications could open avenues for the development of novel antimicrobial agents targeting these heat-loving pathogens.

References

- 1. researchgate.net [researchgate.net]

- 2. Reconstitution of translation from Thermus thermophilus reveals a minimal set of components sufficient for protein synthesis at high temperatures and functional conservation of modern and ancient translation components - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

The Role of N4-Acetylcytidine (ac4C) in Ribosome Stability and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of ribosomal RNA (rRNA) are critical for the biogenesis, stability, and function of the ribosome, the cellular machinery responsible for protein synthesis.[1][2][3] Among the more than 170 known RNA modifications, N4-acetylcytidine (ac4C) has emerged as a crucial player in ensuring ribosomal fidelity and efficiency.[4][5] This modification, an acetyl group added to the N4 position of cytidine (B196190), is found in all domains of life and is catalyzed in eukaryotes by the highly conserved N-acetyltransferase 10 (NAT10).[6][7][8]

This technical guide provides an in-depth overview of the role of ac4C in ribosome stability and function, with a focus on its biogenesis, the quantitative impact on ribosomal processes, and detailed methodologies for its study. A related modification, N4-acetyl-2'-O-methylcytidine (ac4Cm), has been identified in thermophilic archaea and is thought to enhance RNA stability in extreme environments, though this guide will primarily focus on the more extensively characterized ac4C modification in eukaryotes.[9]

The Role of ac4C in Ribosome Stability

The acetylation of cytidine at the N4 position has a direct impact on the structural integrity of RNA molecules. The acetyl group enhances the stability of RNA duplexes, a critical feature for the complex three-dimensional structure of the ribosome.

Enhanced Duplex Stability: The presence of ac4C within an RNA duplex increases its thermal stability. This is attributed to the acetyl group's ability to enforce a C3'-endo conformation of the ribose sugar, which is a feature shared with other stabilizing modifications like pseudouridine (B1679824) and 2'-O-methylation.[8] This increased stability is crucial for maintaining the intricate folded structure of rRNA within the ribosome, protecting it from degradation and ensuring its proper function.

Contribution to 18S rRNA Processing and 40S Subunit Biogenesis: In eukaryotes, ac4C is found at specific positions within the 18S rRNA of the small ribosomal subunit (40S). The primary enzyme responsible for this modification is NAT10.[1][6] Depletion of NAT10 leads to defects in the processing of the 18S pre-rRNA, specifically the accumulation of the 30S precursor and a reduction in the mature 18S rRNA.[1] This impairment in rRNA maturation directly results in a reduced level of the 40S ribosomal subunit, thereby affecting the overall pool of translation-competent ribosomes.[1]

Quantitative Data on Ribosome Stability and Biogenesis

The functional consequences of ac4C modification, primarily through the action of its "writer" enzyme NAT10, have been quantified in several studies. The following tables summarize key findings.

| Parameter | Condition | Observed Effect | Reference |

| 18S/28S rRNA Ratio | NAT10 Knockdown | Reduced to 82 ± 4% of control | [1] |

| 40S/60S Subunit Ratio | NAT10 Knockdown | Reduced to 77% of control | [1] |

| 30S pre-rRNA Level | NAT10 Knockdown | Clear accumulation | [1] |

| 21S pre-rRNA Level | NAT10 Knockdown | Reduction | [1] |

Table 1: Effects of NAT10 Depletion on Ribosome Biogenesis.

| RNA Duplex Context | Change in Melting Temperature (ΔTm) with ac4C | Reference |

| Native sequence from human rRNA | +3.1 °C | [8] |

Table 2: Impact of ac4C on RNA Duplex Stability.

The Role of ac4C in Ribosome Function

Beyond its structural role, ac4C is integral to the ribosome's primary function: the accurate and efficient translation of mRNA into protein.

Enhancing Translation Fidelity: The ac4C modification, particularly when located at the wobble position of the anticodon loop in transfer RNA (tRNA), plays a crucial role in accurate codon recognition.[7] This modification helps to prevent the misreading of codons by near-cognate tRNAs, thereby ensuring the fidelity of protein synthesis.[4] While this function is well-established for tRNA, the presence of ac4C in 18S rRNA is also thought to contribute to the overall accuracy of the decoding process.

Modulating Translation Efficiency: The stability conferred by ac4C to mRNA can also impact its translation efficiency. By protecting mRNA from degradation, ac4C can increase the half-life of the transcript, making it available for multiple rounds of translation.[7]

Biogenesis of N4-Acetylcytidine in 18S rRNA

In eukaryotes, the acetylation of cytidine at position 1842 of the 18S rRNA is a critical step in ribosome biogenesis.[1][6] This process is catalyzed by NAT10 in an ATP-dependent manner, utilizing acetyl-CoA as the acetyl group donor. The targeting of NAT10 to the specific cytidine residue is guided by small nucleolar RNAs (snoRNAs).

Experimental Protocols

A variety of experimental techniques are employed to study the role of ac4C in ribosome stability and function. Below are detailed methodologies for key experiments.

Sucrose (B13894) Density Gradient Centrifugation for Ribosome Subunit Analysis

This method is used to separate ribosomal subunits (40S and 60S), monosomes (80S), and polysomes based on their size and density, allowing for the quantification of their relative abundance.

Materials:

-

Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 100 µg/ml cycloheximide)

-

Sucrose solutions (e.g., 10% and 50% w/v in lysis buffer without cycloheximide)

-

Ultracentrifuge and appropriate rotors (e.g., SW40Ti)

-

Gradient maker

-

UV spectrophotometer or fraction collector with UV monitoring

Protocol:

-

Cell Culture and Lysis: Culture cells to the desired density. Treat with cycloheximide (B1669411) (100 µg/ml) for 5-10 minutes before harvesting to arrest translation and preserve polysomes. Harvest and lyse cells in ice-cold lysis buffer.

-

Clarification of Lysate: Centrifuge the cell lysate at 10,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes using a gradient maker.

-

Loading and Centrifugation: Carefully layer the clarified cell lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 35,000 rpm in an SW40Ti rotor) for a specified time (e.g., 2.5 hours) at 4°C.

-

Fractionation and Analysis: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 260 nm. The resulting profile will show peaks corresponding to the 40S and 60S subunits, 80S monosomes, and polysomes. The area under each peak can be quantified to determine the relative abundance of each species.

Northern Blot Analysis of pre-rRNA Processing

This technique is used to detect and quantify specific pre-rRNA intermediates, providing insights into the efficiency of rRNA processing.

Materials:

-

Total RNA extracted from cells

-

Formaldehyde gel electrophoresis system

-

Nylon membrane

-

UV crosslinker

-

Hybridization buffer

-

Radiolabeled or DIG-labeled DNA probes specific for different regions of the pre-rRNA transcript (e.g., 5' ETS, ITS1)

Protocol:

-

RNA Electrophoresis: Separate total RNA (5-10 µg) on a denaturing formaldehyde-agarose gel.

-

RNA Transfer: Transfer the separated RNA to a nylon membrane via capillary action overnight.

-

UV Crosslinking: UV-crosslink the RNA to the membrane to immobilize it.

-

Probe Labeling: Label DNA oligonucleotide probes with 32P or digoxigenin (B1670575) (DIG).

-

Hybridization: Pre-hybridize the membrane in hybridization buffer, then add the labeled probe and incubate overnight at the appropriate temperature.

-

Washing: Wash the membrane under stringent conditions to remove unbound probe.

-

Detection: Expose the membrane to a phosphor screen or X-ray film (for radiolabeled probes) or use an antibody-based detection method (for DIG-labeled probes). The intensity of the bands corresponding to specific pre-rRNA species can be quantified using densitometry.

In Vitro Translation Fidelity Assay using Dual-Luciferase Reporter

This assay measures the frequency of stop codon readthrough as an indicator of translational fidelity.

Materials:

-

In vitro translation system (e.g., rabbit reticulocyte lysate)

-

Reporter plasmid containing a Renilla luciferase gene followed by a stop codon and a Firefly luciferase gene in the same reading frame.

-

Control plasmid with Renilla luciferase only.

-

Luciferase assay reagents.

Protocol:

-

In Vitro Transcription: Linearize the reporter and control plasmids and use them as templates for in vitro transcription to generate capped and polyadenylated mRNAs.

-

In Vitro Translation: Set up in vitro translation reactions containing the rabbit reticulocyte lysate, amino acids, and the transcribed mRNAs.

-

Luciferase Assay: After incubation, measure the activities of both Renilla and Firefly luciferases using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for the reporter construct. This ratio is proportional to the frequency of stop codon readthrough. A higher ratio indicates lower translational fidelity.

Signaling Pathways and Experimental Workflow

The regulation of NAT10 and its role in ribosome biogenesis are intertwined with cellular signaling pathways that respond to growth cues and stress. The PI3K-AKT-mTOR pathway, a central regulator of cell growth and proliferation, has been shown to influence ribosome biogenesis, and NAT10 is a component of this regulatory network.

A logical workflow for investigating the role of ac4C in ribosome biogenesis is outlined below.

Conclusion and Future Directions

The N4-acetylcytidine modification is a vital component of the intricate regulatory network that governs ribosome biogenesis and function. Its role in stabilizing rRNA structure and ensuring the fidelity of translation underscores its importance in maintaining cellular homeostasis. The enzyme responsible for this modification, NAT10, presents a potential target for therapeutic intervention in diseases characterized by dysregulated cell growth and protein synthesis, such as cancer.

Future research will likely focus on elucidating the full spectrum of "reader" proteins that recognize ac4C and mediate its downstream effects. Furthermore, a deeper understanding of the interplay between NAT10 and cellular signaling pathways will provide a more complete picture of how ribosome production is coupled to the cell's metabolic state. The development of more precise and high-throughput methods for detecting and quantifying ac4C will undoubtedly accelerate discoveries in this exciting field of epitranscriptomics.

References

- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 2. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Detection of ac4C in human mRNA is preserved upon data reassessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]

- 7. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TFIIH mutations can impact on translational fidelity of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct epitranscriptomic regulation of mammalian translation initiation through N4-acetylcytidine - PMC [pmc.ncbi.nlm.nih.gov]

N4-Acetyl-2'-O-methylcytidine: An In-Depth Analysis of its Potential as a Biomarker in Human Disease

A comprehensive review of the current scientific literature reveals a significant lack of evidence to support N4-Acetyl-2'-O-methylcytidine (ac4Cm) as a potential biomarker in human disease. This modified nucleoside, characterized by both an N4-acetylation and a 2'-O-methylation on the cytidine (B196190) base, has been primarily identified in the RNA of thermophilic archaea, where it is thought to contribute to the structural stability of transfer RNA (tRNA) and ribosomal RNA (rRNA) at high temperatures. However, its presence and physiological or pathological roles in mammals, including humans, remain largely unexplored and unconfirmed.

While the closely related modification, N4-acetylcytidine (ac4C), has emerged as a significant player in the epitranscriptomic regulation of human health and disease, the same cannot be said for ac4Cm. The vast majority of research on RNA acetylation in the context of human disease focuses exclusively on ac4C.

This technical guide will first address the limited current knowledge regarding ac4Cm and then provide a detailed overview of ac4C as a potential biomarker, given the likely confusion between these two molecules.

This compound (ac4Cm): Current State of Knowledge

This compound is a dually modified ribonucleoside. The N4-acetylation involves the addition of an acetyl group to the nitrogen atom at the 4th position of the cytosine ring, while the 2'-O-methylation refers to the addition of a methyl group to the 2' hydroxyl group of the ribose sugar.

Scientific investigations have localized ac4Cm to the tRNA and 5S rRNA of thermophilic archaea. It is hypothesized that the combination of these two modifications confers increased rigidity and stability to RNA molecules, a crucial adaptation for organisms thriving in extreme thermal environments. This enhanced stability is attributed to stronger complimentary base pairing with guanosine (B1672433) compared to unmodified cytidine.

Crucially, there is a significant gap in the scientific literature regarding the existence and function of ac4Cm in human cells. The enzymes responsible for the individual modifications, N-acetyltransferases for acetylation and methyltransferases for 2'-O-methylation, are present in humans. However, no enzyme has been identified to specifically catalyze the dual modification to form ac4Cm in human RNA. Consequently, there are no established links between ac4Cm and any human disease, and it is not currently considered a viable biomarker for any pathological condition.

N4-acetylcytidine (ac4C): A Promising Biomarker in Human Disease

In contrast to the scarcity of information on ac4Cm, N4-acetylcytidine (ac4C) has garnered substantial scientific interest as a critical epitranscriptomic mark with implications for various human diseases, particularly cancer and viral infections.

Biochemical Profile and Regulation of ac4C

ac4C is a post-transcriptional modification where an acetyl group is added to the N4 position of cytidine in RNA molecules, including messenger RNA (mRNA), tRNA, and rRNA.[1][2] This modification is dynamically regulated and plays a crucial role in RNA stability, translation efficiency, and proper protein synthesis.[1][3]

The sole enzyme known to catalyze the formation of ac4C in eukaryotes is N-acetyltransferase 10 (NAT10).[1][3] The activity of NAT10 is a key determinant of ac4C levels in cells. While "eraser" enzymes that remove the ac4C mark have not been definitively identified, some studies suggest the potential involvement of certain demethylases like FTO and ALKBH1, though their primary substrates are methylated nucleobases.

Signaling Pathways and Experimental Workflows

The role of ac4C in cellular processes is intrinsically linked to the function of NAT10. Dysregulation of NAT10 expression and activity has been implicated in various signaling pathways that are central to disease pathogenesis.

ac4C as a Biomarker in Cancer

Elevated levels of NAT10 and consequently, ac4C, have been observed in a multitude of cancers, including:

-

Bladder Cancer: Overexpression of NAT10 is associated with tumor progression.

-

Breast Cancer: High NAT10 levels correlate with poor prognosis.

-

Colorectal Cancer: NAT10 promotes cancer cell proliferation and invasion.

-

Gastric Cancer: Increased ac4C modification is linked to metastasis.

-

Glioblastoma: NAT10 is implicated in tumor growth.

-

Hepatocellular Carcinoma: Elevated NAT10 expression is a prognostic marker for poor outcomes.

-

Lung Adenocarcinoma: Increased ac4C levels are found in tumor tissues.

-

Melanoma: NAT10 may contribute to melanogenesis and tumor growth.

-

Osteosarcoma: ac4C modification is involved in glycolysis and tumor promotion.

The general mechanism involves NAT10-mediated ac4C modification of specific oncogenic mRNAs, leading to their increased stability and translation, thereby promoting cancer cell proliferation, survival, and metastasis. This makes both NAT10 and ac4C levels potential biomarkers for cancer diagnosis, prognosis, and therapeutic response.

Table 1: Quantitative Data on NAT10/ac4C in Cancer

| Cancer Type | Finding | Quantitative Change | Reference |

| Lung Adenocarcinoma | Higher ac4C levels in tumor tissue | Significantly higher than adjacent non-tumor tissues | [4] |

| Triple-Negative Breast Cancer | Differentially acetylated genes identified | 180 shared differentially acetylated genes | [5] |

| Bladder Cancer | NAT10 knockdown reduces ac4C on target mRNAs | Significant reduction in ac4C peaks | [6] |

ac4C as a Biomarker in Viral Infections

ac4C modification has also been implicated in the life cycle of several viruses. The host cell's NAT10 enzyme can acetylate viral RNA, which can impact viral replication and pathogenesis.

-

Enterovirus 71 (EV71): ac4C modification of the viral genome enhances its translation and replication.[7]

-

Human Immunodeficiency Virus (HIV-1): NAT10-mediated ac4C modification of HIV-1 RNA promotes viral replication by increasing RNA stability.[7]

-

Alphaviruses: NAT10-mediated ac4C modification of a host factor mRNA (LY6E) is required for efficient viral replication.[8][9][10]

These findings suggest that ac4C could serve as a biomarker for viral load or disease progression and that targeting NAT10 could be a potential antiviral strategy.

Experimental Protocols for ac4C Detection

Several methods are available for the detection and quantification of ac4C in RNA.

1. Acetylated RNA Immunoprecipitation followed by Sequencing (acRIP-seq):

-

Principle: This is the most common method for transcriptome-wide mapping of ac4C. It involves using an antibody specific to ac4C to enrich for RNA fragments containing this modification. The enriched RNA is then sequenced and mapped to the genome to identify the locations of ac4C.

-

Methodology:

-

Isolate total RNA from the sample of interest.

-

Fragment the RNA to a suitable size (e.g., ~100 nucleotides).

-

Incubate the fragmented RNA with an anti-ac4C antibody conjugated to magnetic beads.

-

Wash the beads to remove non-specifically bound RNA.

-

Elute the ac4C-containing RNA fragments.

-

Construct a sequencing library from the eluted RNA.

-

Perform high-throughput sequencing.

-

Analyze the sequencing data to identify enriched regions (ac4C peaks).

-

2. Mass Spectrometry (LC-MS/MS):

-

Principle: Liquid chromatography-tandem mass spectrometry can be used for the direct detection and quantification of ac4C in RNA.

-

Methodology:

-

Isolate and purify the RNA of interest.

-

Digest the RNA into individual nucleosides using nucleases.

-

Separate the nucleosides using liquid chromatography.

-

Detect and quantify the mass-to-charge ratio of the nucleosides using mass spectrometry. The presence of a peak corresponding to the mass of ac4C confirms its presence.

-

3. Chemical-based Sequencing Methods:

-

Principle: Certain chemical treatments can selectively modify ac4C, leading to misincorporation during reverse transcription. These changes can then be detected by sequencing.

-

Methodology: These methods are highly specific and can provide single-nucleotide resolution but are technically more challenging.

Conclusion

References

- 1. Emerging roles of RNA ac4C modification and NAT10 in mammalian development and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct epitranscriptomic regulation of mammalian translation initiation through N4-acetylcytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The biological function of demethylase ALKBH1 and its role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging roles of RNA N4-acetylcytidine modification in reproductive health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging role of RNA acetylation modification ac4C in diseases: Current advances and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | NAT10-Mediated N4-Acetylcytidine of RNA Contributes to Post-transcriptional Regulation of Mouse Oocyte Maturation in vitro [frontiersin.org]

- 9. Exploring the impact of N4-acetylcytidine modification in RNA on non-neoplastic disease: unveiling its role in pathogenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of N4-Acetyl-2'-O-methylcytidine: A Technical Guide Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

N4-Acetyl-2'-O-methylcytidine (ac4Cm) is a modified ribonucleoside with significant biological implications, particularly in enhancing the thermal stability of RNA.[1][2][3] This technical guide provides an in-depth exploration of the conformational analysis of ac4Cm utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution.[4][5]

Introduction to the Conformational Rigidity of ac4Cm

This compound is a post-transcriptional modification found in the tRNA of thermophilic archaea, contributing to the structural integrity of RNA at high temperatures.[1][2][6] The conformational characteristics of ac4Cm, particularly the ribose moiety, are pivotal to its function. Both the N4-acetylation and the 2'-O-methylation contribute independently to stabilizing the C3'-endo conformation of the ribose sugar.[6] This inherent rigidity is believed to be crucial for accurate codon recognition during protein synthesis.[3][6] The N4-acetyl group typically adopts a "proximal" orientation, stabilized by an intramolecular hydrogen bond, which further enforces a conformation that favors Watson-Crick base pairing with guanosine.[7]

Experimental Protocols for NMR Spectroscopic Analysis

The conformational analysis of ac4Cm by NMR spectroscopy involves precise sample preparation and data acquisition. The following protocols are based on established methodologies for modified nucleosides.

Sample Preparation

-

Synthesis and Purification: this compound can be chemically synthesized, and its purity should be confirmed to be ≥98% using standard analytical techniques.[2][8]

-

Solvent Selection: For NMR analysis, the purified ac4Cm solid is dissolved in a suitable deuterated solvent.[2] Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is a common choice for nucleosides due to its ability to dissolve a wide range of compounds and its non-exchangeable proton signals.[9] Alternatively, deuterated water (D2O) can be used, but care must be taken to account for the exchange of labile protons.

-

Concentration: The sample concentration for 1H NMR is typically in the millimolar (mM) range. A concentration of around 5-10 mM is generally sufficient for obtaining good signal-to-noise ratios.

-

Internal Standard: A chemical shift reference, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or tetramethylsilane (B1202638) (TMS), is added to the sample to calibrate the chemical shifts of the proton signals.

NMR Data Acquisition

Proton (1H) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz) to achieve optimal signal dispersion.

-

1D 1H NMR: A standard pulse-acquire sequence is used to obtain the one-dimensional proton spectrum. Key acquisition parameters include:

-

Spectral Width: A sweep width of approximately 6 kHz is typically used.

-

Data Points: The data is acquired with a sufficient number of points (e.g., 32K) to ensure high resolution.

-

Relaxation Delay: A repetition time (TR) of 20 seconds or longer is employed to allow for full relaxation of the protons, ensuring accurate integration of the signals.

-

Number of Scans: A suitable number of scans (e.g., 32) are averaged to improve the signal-to-noise ratio.

-

Temperature: The experiment is conducted at a constant temperature, typically 37 °C, to mimic physiological conditions.

-

-

2D NMR (COSY and NOESY): Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for assigning proton signals and determining through-bond and through-space connectivities, respectively. These experiments provide crucial information for elucidating the conformation of the ribose ring and the orientation of the base relative to the sugar.

Data Analysis and Interpretation

The analysis of the NMR spectra provides quantitative data that is used to determine the conformational preferences of ac4Cm.

Chemical Shift and Coupling Constant Analysis

The chemical shifts (δ) of the proton signals provide information about the local electronic environment of each proton. The vicinal coupling constants (J-couplings) between the ribose protons are particularly important for determining the conformation of the sugar ring. The Karplus equation is used to relate the observed J-couplings to the dihedral angles between the coupled protons, allowing for the determination of the sugar pucker.

Table 1: Proton Chemical Shifts and Coupling Constants for this compound and Related Nucleosides

| Nucleoside | H-1' (δ, ppm) | H-2' (δ, ppm) | H-3' (δ, ppm) | H-4' (δ, ppm) | H-5' (δ, ppm) | H-5'' (δ, ppm) | H-6 (δ, ppm) | H-5 (δ, ppm) | J1',2' (Hz) | J2',3' (Hz) | J3',4' (Hz) | J4',5' (Hz) | J4',5'' (Hz) |

| ac4Cm | 5.92 | 4.15 | 4.02 | 4.00 | 3.81 | 3.71 | 8.28 | 7.39 | 4.1 | 4.9 | 6.4 | 3.1 | 4.4 |

| ac4C | 5.86 | 4.23 | 4.29 | 4.02 | 3.81 | 3.71 | 8.35 | 7.39 | 4.6 | 5.1 | 5.1 | 2.9 | 4.4 |

| Cm | 5.92 | 4.07 | 4.04 | 3.96 | 3.80 | 3.70 | 7.89 | 6.04 | 3.7 | 4.9 | 6.6 | 3.1 | 4.6 |

| C | 5.86 | 4.22 | 4.25 | 3.99 | 3.80 | 3.70 | 7.87 | 6.04 | 4.4 | 5.1 | 5.1 | 2.9 | 4.6 |

Data adapted from Kawai et al., Nucleosides and Nucleotides, 1992.[6]

Conformational Population Analysis

The fraction of the C3'-endo conformation of the ribose ring can be calculated from the observed vicinal coupling constants. For ac4Cm, the high J(3',4') and low J(1',2') values indicate a strong preference for the C3'-endo pucker.[6]

Table 2: Conformational Properties of this compound and Related Nucleosides

| Nucleoside | Fraction of C3'-endo form (%) | ΔG (kcal/mol) |

| ac4Cm | 81 | 0.9 |

| ac4C | 62 | 0.3 |

| Cm | 77 | 0.8 |

| C | 35 | -0.2 |

Data adapted from Kawai et al., Nucleosides and Nucleotides, 1992.[6] The free energy difference (ΔG) is calculated relative to the C2'-endo form.

Workflow for Conformational Analysis

The following diagram illustrates the logical workflow for the conformational analysis of this compound using NMR spectroscopy.

Caption: Workflow for NMR-based conformational analysis of this compound.

Conclusion

The conformational analysis of this compound by NMR spectroscopy reveals a highly rigid structure, with a pronounced preference for the C3'-endo conformation of the ribose moiety. This rigidity, conferred by the synergistic effects of N4-acetylation and 2'-O-methylation, is a key determinant of its biological function in stabilizing RNA structures, particularly in organisms thriving in extreme environments. The detailed experimental and analytical workflow presented in this guide provides a robust framework for researchers engaged in the study of modified nucleosides and their roles in nucleic acid structure and function, with direct applications in drug development and molecular biology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. akonscientific.com [akonscientific.com]

- 9. researchgate.net [researchgate.net]

The Distribution of N4-Acetyl-2'-O-methylcytidine Across Diverse RNA Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-acetyl-2'-O-methylcytidine (ac4Cm) is a dually modified RNA nucleoside characterized by an acetyl group at the N4 position of cytidine (B196190) and a methyl group at the 2'-O position of the ribose. This modification is particularly noteworthy for its presence in the RNA of thermophilic archaea, where it is thought to contribute to the structural integrity and function of RNA molecules in extreme temperature environments. While research on ac4Cm is specific, the broader study of N4-acetylcytidine (ac4C), which lacks the 2'-O-methylation, provides significant insights into the roles of cytidine acetylation across a wide range of organisms and RNA types. This technical guide provides a comprehensive overview of the distribution of these modifications, the methodologies for their detection, and the key enzymatic pathways involved in their deposition.

Introduction to N4-Acetylcytidine Modifications

N4-acetylcytidine (ac4C) is a conserved post-transcriptional RNA modification found in all domains of life.[1] The addition of an acetyl group to the N4 position of cytidine influences RNA stability, decoding fidelity during translation, and the overall structure of the RNA molecule. In eukaryotes, the primary enzyme responsible for installing ac4C is N-acetyltransferase 10 (NAT10).[2][3]

A related, dually modified nucleoside, this compound (ac4Cm), has been identified in the transfer RNA (tRNA) and 5S ribosomal RNA (rRNA) of thermophilic archaea.[4] This modification is believed to enhance the rigidity and thermal stability of RNA, which is crucial for survival in high-temperature environments.

Distribution and Stoichiometry of N4-acetylcytidine (ac4C) Across RNA Species

Quantitative analysis of ac4C distribution across different RNA species has been a focus of epitranscriptomics research. While specific quantitative data for ac4Cm is limited, studies on ac4C provide a valuable framework for understanding the prevalence and potential roles of this modification. Liquid chromatography-mass spectrometry (LC-MS) and specialized sequencing techniques have been instrumental in determining the stoichiometry of ac4C.

Table 1: Quantitative Distribution of N4-acetylcytidine (ac4C) in Human and Yeast RNA

| Organism/Cell Line | RNA Species | ac4C Abundance (relative to total cytidine) | Key Findings | Reference |

| Human (HeLa cells) | Total RNA | High levels detected, approaching one-third of m7G levels in some cancer cell lines. | ac4C is a widespread modification in human mRNA. | [5] |

| Human (HeLa cells) | mRNA | Enriched in coding sequences (CDS), particularly near the 5' end. | Enhances mRNA stability and translation efficiency. | [6] |

| Human (HeLa cells) | 18S rRNA | Stoichiometric modification at specific sites (C1280 and C1842). | Contributes to ribosome biogenesis and function. | [7] |

| Yeast (S. cerevisiae) | tRNA (tRNA-Ser, tRNA-Leu) | Present at specific positions. | Plays a role in tRNA stability. | [8] |

| Yeast (S. cerevisiae) | 18S rRNA | Found at two conserved sites. | Essential for proper ribosome function. | [8] |

Table 2: N4-acetylcytidine (ac4C) Distribution in Archaeal RNA

| Archaeal Species | RNA Species | Number of Identified ac4C Sites | Key Findings | Reference |

| Thermococcus kodakarensis | Total RNA | >200 | Widespread, temperature-inducible cytidine acetylation in rRNA, tRNA, and mRNA. | [1][8] |

| Sulfolobus solfataricus | Total RNA | Detected | Indicates conservation of ac4C modification in archaea. | [1] |

| Pyrococcus furiosus | ncRNA | Detected | Presence in non-coding RNAs suggests diverse functional roles. | [1][8] |

The NAT10-Mediated RNA Acetylation Pathway

In eukaryotes, the acetylation of cytidine residues in RNA is primarily catalyzed by the highly conserved enzyme N-acetyltransferase 10 (NAT10).[2][3] This process is crucial for the proper functioning of various RNA species. The pathway involves the recognition of specific RNA substrates by NAT10, followed by the transfer of an acetyl group from acetyl-CoA.

Figure 1. The NAT10-mediated RNA acetylation signaling pathway.

Experimental Protocols for the Detection of N4-Acetylcytidine

The detection and mapping of ac4C and ac4Cm modifications require specialized and sensitive techniques. The following sections detail the key experimental protocols used in the field.

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

acRIP-seq is an antibody-based method used to enrich for acetylated RNA fragments from a total RNA population, which are then identified by high-throughput sequencing.[9] This technique provides a transcriptome-wide map of ac4C distribution.

Experimental Workflow:

-

RNA Isolation and Fragmentation: Total RNA is extracted from cells or tissues and fragmented into smaller, manageable sizes (typically 100-200 nucleotides).

-

Immunoprecipitation: The fragmented RNA is incubated with an antibody specific to N4-acetylcytidine.

-

Enrichment: The antibody-RNA complexes are captured using protein A/G magnetic beads.

-

Washing: Non-specifically bound RNA is removed through a series of stringent washes.

-

Elution and RNA Purification: The enriched, acetylated RNA fragments are eluted from the antibody-bead complexes and purified.

-

Library Preparation and Sequencing: The purified RNA is used to construct a cDNA library, which is then sequenced using a high-throughput sequencing platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome or transcriptome, and enriched regions (peaks) are identified, indicating the locations of ac4C modifications.

Figure 2. Experimental workflow for acetylated RNA immunoprecipitation sequencing (acRIP-seq).

Nucleotide-Resolution Mapping by ac4C-seq

ac4C-seq is a chemical-based method that enables the detection of ac4C at single-nucleotide resolution.[8] This technique relies on the chemical reduction of ac4C, which leads to misincorporation during reverse transcription.

Experimental Workflow:

-

RNA Isolation: High-quality total RNA is isolated.

-

Chemical Treatment: The RNA is treated with sodium cyanoborohydride (NaBH3CN) under acidic conditions. This reduces ac4C to a tetrahydro-N4-acetylcytidine derivative. Unmodified cytidine is not affected.

-

RNA Fragmentation and Library Preparation: The treated RNA is fragmented, and sequencing adapters are ligated.

-

Reverse Transcription: During reverse transcription, the reduced ac4C base is read as a uridine (B1682114) (U) instead of a cytidine, leading to a C-to-T transition in the resulting cDNA.

-

Sequencing and Data Analysis: The cDNA library is sequenced, and the sequencing data is analyzed to identify positions with a high frequency of C-to-T mismatches, which correspond to the locations of ac4C.

Figure 3. Experimental workflow for nucleotide-resolution ac4C-seq.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique for the direct detection and quantification of modified nucleosides, including ac4C and ac4Cm.

Experimental Workflow:

-

RNA Digestion: Purified RNA is enzymatically digested into individual nucleosides using nucleases and phosphatases.

-

Chromatographic Separation: The resulting mixture of nucleosides is separated by high-performance liquid chromatography (HPLC).

-

Mass Spectrometry Analysis: The separated nucleosides are introduced into a mass spectrometer, which measures the mass-to-charge ratio of each molecule.

-

Quantification: The abundance of ac4C or ac4Cm is determined by comparing its signal intensity to that of an internal standard and the unmodified cytidine.

Conclusion and Future Directions

The study of N4-acetylcytidine modifications, including ac4Cm, is a rapidly evolving field in epitranscriptomics. While significant progress has been made in understanding the distribution and function of ac4C, particularly in eukaryotes, further research is needed to elucidate the specific roles of ac4Cm in thermophilic archaea and to explore the full extent of cytidine acetylation across the tree of life. The development of more sensitive and quantitative methods will be crucial for uncovering the dynamic regulation of these modifications and their impact on cellular processes and disease. For drug development professionals, the enzymes involved in RNA acetylation, such as NAT10, represent potential therapeutic targets. A deeper understanding of the pathways and functional consequences of these modifications will be essential for the development of novel therapeutic strategies.

References

- 1. Dynamic RNA acetylation revealed by quantitative cross-evolutionary mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The critical role of NAT10-mediated N4-acetylcytidine modification in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring acRIP-seq: Decoding RNA Acetylation through Workflow, Analysis, and Future Perspectives - CD Genomics [cd-genomics.com]

- 7. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunoprecipitation and Sequencing of Acetylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of N4-Acetyl-2'-O-methylcytidine on RNA Secondary Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of the dual-modified ribonucleoside, N4-acetyl-2'-O-methylcytidine (ac4mC), on the secondary structure and thermodynamic stability of RNA. Found in the transfer RNA (tRNA) and ribosomal RNA (rRNA) of thermophilic archaea, ac4mC is implicated in the adaptation of these organisms to extreme environments by enhancing RNA stability. This document summarizes the current understanding of ac4mC's biophysical properties, details relevant experimental methodologies, and presents available quantitative data to inform research and therapeutic development.

Core Concepts: The Stabilizing Influence of ac4mC

This compound is a post-transcriptional modification where an acetyl group is added to the N4 position of the cytosine base and a methyl group is added to the 2'-hydroxyl of the ribose sugar. Both of these modifications are known to independently contribute to the conformational rigidity and stability of RNA structures.

The N4-acetylation of cytidine (B196190) (ac4C) has been shown to be highly stabilizing. This effect is attributed to the N4-acetyl group favoring a C3'-endo conformation of the ribose sugar, which is characteristic of A-form RNA helices. This pre-organization of the sugar pucker reduces the entropic penalty of duplex formation.

Similarly, 2'-O-methylation (Nm) is a common modification that enhances the thermal stability of RNA duplexes. The 2'-O-methyl group also promotes a C3'-endo ribose conformation and can contribute to increased stacking interactions. The combined effect of both modifications in ac4mC is believed to be synergistic, leading to a significant increase in the stability of RNA secondary structures. This increased rigidity and stability are crucial for the proper functioning of RNA molecules at high temperatures.

Quantitative Analysis of Structural Stability

A key study demonstrated that a single ac4C modification significantly increases the melting temperature (Tm) of RNA duplexes and hairpins. The stabilizing effect of 2'-O-methylation has also been independently quantified.

| RNA Duplex/Hairpin Context | Modification | Change in Melting Temperature (ΔTm) | Free Energy Contribution (per modification) | Reference |

| Fully complementary duplex | N4-acetylcytidine (ac4C) | +1.7 °C | Not explicitly stated, but contributes to increased enthalpy | [1][2] |

| Duplex with a G•U wobble pair | N4-acetylcytidine (ac4C) | +3.1 °C | Not explicitly stated, but contributes to increased enthalpy | [1] |

| Eukaryotic tRNASer D-arm hairpin | N4-acetylcytidine (ac4C) | +8.2 °C | ~1 kcal/mol stabilization | [1] |

| General RNA duplex | 2'-O-methylation (Nm) | Not explicitly stated | ~0.2 kcal/mol stabilization | [3][4][5] |

Note: The data for ac4C provides a strong proxy for the stabilizing effect of the N4-acetyl group in ac4mC. The total stabilizing effect of ac4mC is expected to be a combination of the effects of N4-acetylation and 2'-O-methylation.

Experimental Protocols

The investigation of the impact of modified nucleosides like ac4mC on RNA structure relies on a combination of chemical synthesis and biophysical characterization techniques.

Synthesis of ac4mC-containing RNA Oligonucleotides

The site-specific incorporation of ac4mC into RNA oligonucleotides is achieved through solid-phase phosphoramidite (B1245037) chemistry.

Methodology:

-

Phosphoramidite Synthesis: The ac4mC nucleoside is first converted into a phosphoramidite building block suitable for automated RNA synthesis. This involves protecting the 5'-hydroxyl with a dimethoxytrityl (DMT) group and activating the 3'-hydroxyl with a phosphoramidite group.

-

Solid-Phase RNA Synthesis: The ac4mC phosphoramidite is incorporated at the desired position in the RNA sequence using a standard automated RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.

-

Deprotection and Purification: Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. A critical step for acetylated nucleosides is the use of mild deprotection conditions to avoid the removal of the N4-acetyl group. The full-length, modified RNA is then purified, typically by high-performance liquid chromatography (HPLC).

Thermal Melting Analysis (UV-Vis and Circular Dichroism)

Thermal melting analysis is the primary method for quantifying the thermodynamic stability of RNA duplexes.

Methodology:

-

Sample Preparation: The purified ac4mC-modified RNA and its complementary strand are annealed in a buffer containing appropriate salt concentrations (e.g., 1 M NaCl) to form a duplex.

-

UV-Vis Spectroscopy: The absorbance of the RNA duplex solution at 260 nm is monitored as the temperature is slowly increased. As the duplex melts into single strands, the absorbance increases (hyperchromic effect). The melting temperature (Tm) is the temperature at which 50% of the duplex has denatured.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can also be used to monitor the melting transition. The CD signal of an A-form RNA helix is distinct from that of single-stranded RNA. The change in the CD signal at a specific wavelength (e.g., 268 nm) is monitored as a function of temperature to determine the Tm.

-

Data Analysis: The melting curves are analyzed to determine the Tm. By performing melting experiments at different RNA concentrations, the thermodynamic parameters (ΔH° and ΔS°) can be derived from a van't Hoff plot, and the free energy of duplex formation (ΔG°) can then be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information on RNA molecules in solution, allowing for the detailed characterization of the effects of modifications on local conformation.

Methodology:

-

Isotope Labeling: For detailed structural studies, the RNA can be isotopically labeled with 13C and/or 15N by in vitro transcription using labeled NTPs.

-

NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed. Key experiments for RNA structure include 1H-1H NOESY (to measure proton-proton distances), 1H-13C HSQC (to observe carbon-proton correlations), and various through-bond correlation experiments.

-

Structural Analysis: The chemical shifts of the protons and carbons in the ac4mC nucleotide and its neighboring residues are analyzed. The NOE data is used to determine internuclear distances, which are then used as constraints in computational structure calculations to generate a 3D model of the RNA duplex. This can reveal changes in sugar pucker, glycosidic bond angle, and local helical parameters induced by the ac4mC modification. The observation of a C3'-endo conformation for the ribose of ac4mC would provide direct evidence for its stabilizing effect.[6]

Visualizations

Logical Workflow for Investigating ac4mC Impact

Caption: Experimental workflow for the synthesis and biophysical characterization of ac4mC-modified RNA.

Structural Impact of this compound

Caption: The synergistic effects of N4-acetylation and 2'-O-methylation on RNA structure and stability.

Conclusion

This compound is a potent stabilizing modification in RNA. The combined effects of N4-acetylation and 2'-O-methylation significantly enhance the thermal stability of RNA secondary structures by promoting a pre-organized, A-form helical geometry. While direct and complete thermodynamic data for ac4mC remains to be determined, the available quantitative data for the closely related ac4C modification, coupled with the known stabilizing contribution of 2'-O-methylation, provide a strong foundation for understanding its impact. For researchers in drug development, the ability of ac4mC to rigidify RNA structures could be harnessed in the design of therapeutic oligonucleotides with improved stability and in vivo longevity. Further research to elucidate the precise thermodynamic contributions of ac4mC will be invaluable for the rational design of RNA-based therapeutics and for a deeper understanding of the mechanisms of life in extreme environments.

References

- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 5. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Biological Synthesis of N4-Acetylcytidine in Eukaryotic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological synthesis of N4-acetylcytidine (ac4C), a critical post-transcriptional RNA modification in eukaryotic cells. The document elucidates the central role of N-acetyltransferase 10 (NAT10) as the sole identified enzyme responsible for this modification. We detail the enzymatic mechanism, substrate specificity, and the necessary cofactors involved in the acetylation of cytidine (B196190) residues on various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). Furthermore, this guide addresses the topic of N4-Acetyl-2'-O-methylcytidine (ac4Cm), clarifying its established presence in archaea and the current lack of direct experimental evidence for its endogenous occurrence and biosynthesis in eukaryotes. The guide includes a compilation of quantitative data, detailed experimental protocols for the detection and analysis of ac4C, and visual diagrams of the biosynthetic pathway and experimental workflows to facilitate a comprehensive understanding of this essential RNA modification.

Introduction to N4-Acetylcytidine (ac4C)

N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional modification of RNA found across all domains of life.[1] In eukaryotic cells, this modification plays a crucial role in regulating various aspects of RNA metabolism, including stability, translation efficiency, and proper folding.[2][3] The addition of an acetyl group to the N4 position of the cytidine base is a dynamic process, and its dysregulation has been implicated in various human diseases, including cancer.[4]

The Core Enzyme: N-acetyltransferase 10 (NAT10)

The sole enzyme known to catalyze the formation of ac4C in eukaryotic RNA is N-acetyltransferase 10 (NAT10).[2][3] NAT10 is a multifunctional protein belonging to the GCN5-related N-acetyltransferase (GNAT) superfamily.[5] It possesses both RNA-binding and acetyltransferase activities, enabling it to specifically recognize and modify cytidine residues within its target RNA molecules.[5]

The enzymatic reaction catalyzed by NAT10 is an ATP-dependent process that utilizes acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor.[2]

Substrate Specificity and Cofactors

NAT10 exhibits broad substrate specificity, targeting cytidine residues in various types of RNA:

-

tRNA: NAT10-mediated acetylation of tRNA, specifically at position C12 in the D-arm of tRNASer and tRNALeu, requires the presence of an adaptor protein, THUMPD1 in humans (Tan1 in yeast).[6] This modification is crucial for tRNA stability and function.[6]

-

rRNA: The acetylation of 18S rRNA by NAT10 is guided by small nucleolar RNAs (snoRNAs).[7] For instance, SNORD13 is required for the acetylation of C1842 in human 18S rRNA.[7] This modification is important for ribosome biogenesis and function.

-

mRNA: NAT10 also mediates ac4C modification in mRNAs, which can influence their stability and translational efficiency.[8]

The Case of this compound (ac4Cm) in Eukaryotes

While N4-acetylation and 2'-O-methylation are both well-established RNA modifications in eukaryotes, the existence of the dual-modified nucleoside, this compound (ac4Cm), in these organisms is not supported by current direct experimental evidence.

The MODOMICS database, a comprehensive resource for RNA modifications, lists ac4Cm, but its natural occurrence in eukaryotes and the corresponding biosynthetic pathway have not been elucidated.[3][8] Notably, ac4Cm has been identified in the RNA of thermophilic archaea, where it is thought to contribute to RNA stability in extreme temperature environments.

In eukaryotes, 2'-O-methylation is catalyzed by a distinct set of enzymes, primarily the fibrillarin-snoRNA ribonucleoprotein complex for rRNA and snRNAs, and various tRNA methyltransferases (TRMs) for tRNA. There is currently no evidence to suggest that NAT10 possesses 2'-O-methyltransferase activity or that known eukaryotic 2'-O-methyltransferases can act on N4-acetylated cytidine. Mass spectrometry-based analyses of eukaryotic RNA have identified ac4C and 2'-O-methylcytidine as separate modifications, but not the combined ac4Cm.[7][9]

Therefore, while the biological synthesis of ac4C is a well-defined process in eukaryotes, the pathway for ac4Cm synthesis appears to be absent or yet to be discovered in these organisms.

Quantitative Data on ac4C Synthesis

Quantitative data on enzyme kinetics and modification levels is crucial for understanding the efficiency and regulation of the ac4C biosynthetic pathway. The following table summarizes key quantitative parameters related to NAT10 activity.

| Parameter | Value | Organism/System | Reference |

| Substrate | Cytidine in RNA | Eukaryotes | [2] |

| Enzyme | N-acetyltransferase 10 (NAT10) | Eukaryotes | [2] |

| Cofactors | Acetyl-CoA, ATP | Eukaryotes | [2] |

| tRNA Adaptor | THUMPD1 (human), Tan1 (yeast) | Human, Yeast | [6] |

| rRNA Guide | snoRNAs (e.g., SNORD13) | Human | [7] |

Experimental Protocols

Accurate detection and quantification of ac4C are essential for studying its biological roles. Below are detailed methodologies for key experiments.

Detection of ac4C by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and quantitative method for detecting RNA modifications.

Protocol:

-

RNA Isolation: Isolate total RNA or specific RNA species (e.g., mRNA, tRNA) from eukaryotic cells using a standard protocol (e.g., TRIzol extraction).

-

RNA Digestion: Digest the purified RNA to single nucleosides using a mixture of nuclease P1 and alkaline phosphatase.

-

LC-MS/MS Analysis:

-

Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

-

Perform tandem mass spectrometry (MS/MS) analysis on the separated nucleosides.

-

Identify and quantify ac4C based on its specific mass-to-charge ratio (m/z) and fragmentation pattern, comparing to a known ac4C standard.[2][7]

-

ac4C RNA Immunoprecipitation Sequencing (acRIP-Seq)

This technique allows for the transcriptome-wide mapping of ac4C sites.

Protocol:

-

RNA Fragmentation: Fragment total RNA or mRNA to an appropriate size (e.g., ~100 nucleotides).

-

Immunoprecipitation: Incubate the fragmented RNA with an antibody specific to ac4C to enrich for ac4C-containing RNA fragments.

-

Library Preparation: Prepare a cDNA library from the immunoprecipitated RNA fragments.

-

High-Throughput Sequencing: Sequence the cDNA library using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to the reference genome/transcriptome to identify the locations of ac4C modifications.[2]

Visualizing the Biosynthetic Pathway and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental procedures described in this guide.

Caption: Biosynthetic pathway of N4-acetylcytidine (ac4C) in eukaryotic cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the impact of N4-acetylcytidine modification in RNA on non-neoplastic disease: unveiling its role in pathogenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modomics - A Database of RNA Modifications [genesilico.pl]

- 4. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modomics - A Database of RNA Modifications [genesilico.pl]

- 6. Emerging roles of RNA N4-acetylcytidine modification in reproductive health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Modomics - A Database of RNA Modifications [genesilico.pl]

- 9. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]

N4-Acetyl-2'-O-methylcytidine's Contribution to Hyperthermophilic Adaptation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperthermophiles, organisms that thrive in environments with extremely high temperatures (typically above 80°C), have evolved sophisticated molecular strategies to maintain the integrity and functionality of their cellular machinery. Among these adaptations, the post-transcriptional modification of RNA, particularly transfer RNA (tRNA), plays a pivotal role in ensuring accurate and efficient protein synthesis under conditions that would denature macromolecules from mesophilic organisms. One such critical modification is N4-acetyl-2'-O-methylcytidine (ac4Cm), a dually modified nucleoside found predominantly in the tRNA of hyperthermophilic archaea.[1][2] This technical guide provides an in-depth exploration of the biosynthesis of ac4Cm, its profound impact on RNA structure and stability, and its overall contribution to the remarkable adaptation of life in high-temperature environments.

The Structural Significance of this compound (ac4Cm)

The unique stability of tRNA in hyperthermophiles is not solely due to a high GC content but is significantly enhanced by a dense landscape of post-transcriptional modifications.[3] The dual modification of cytidine (B196190) to ac4Cm is a prime example of this molecular engineering. The N4-acetylation and the 2'-O-methylation of the ribose moiety work in concert to confer exceptional conformational rigidity to the nucleoside.[4][5]

Proton nuclear magnetic resonance spectroscopy has revealed that both N4-acetylation and 2'-O-methylation independently stabilize the C3'-endo conformation of the ribose ring.[4][5] This conformation is characteristic of A-form RNA helices and contributes to a more stable and rigid tRNA structure. The acetyl group at the N4 position enhances Watson-Crick base-pairing with guanosine, further stabilizing the helical regions of the tRNA.[6] The 2'-O-methyl group provides a steric block, protecting the adjacent phosphodiester bond from temperature-induced hydrolytic cleavage, a major threat to RNA integrity at high temperatures.[7]

Biosynthesis of this compound (ac4Cm) in Hyperthermophiles

The biosynthesis of ac4Cm is a two-step enzymatic process involving the sequential activities of an N4-acetyltransferase and a 2'-O-methyltransferase. While the complete pathway and the specific enzymes have not been fully elucidated in all hyperthermophiles, studies in model organisms like Thermococcus kodakarensis and Pyrococcus furiosus have provided significant insights.

Step 1: N4-Acetylation of Cytidine

The initial step is the acetylation of the N4 position of a cytidine residue within the tRNA molecule. In T. kodakarensis, the protein TK0754 has been identified as a putative tRNA acetyltransferase responsible for this modification.[8] This protein shows homology to the E. coli tRNA(Met) cytidine acetyltransferase (TmcA) and its disruption leads to thermosensitivity, highlighting the importance of this modification for survival at high temperatures.[8]

Step 2: 2'-O-Methylation of the Ribose

Following N4-acetylation, a 2'-O-methyltransferase catalyzes the addition of a methyl group to the 2'-hydroxyl of the ribose sugar. In P. furiosus, cell-free extracts have demonstrated the ability to perform 2'-O-ribose methylations at various positions in tRNA, including on cytidine residues.[6][7][9][10][11] In T. kodakarensis, the tRNA methyltransferase TK1257 has been identified as responsible for the formation of 2'-O-methylcytidine at position 6 (Cm6).[12] While this is not the canonical position for ac4Cm, the existence of such enzymes underscores the capacity of these organisms to perform site-specific 2'-O-methylation on cytidine. It is hypothesized that a similar, yet-to-be-identified, 2'-O-methyltransferase acts on N4-acetylcytidine to complete the synthesis of ac4Cm.

Below is a diagram illustrating the proposed biosynthetic pathway of ac4Cm.

Quantitative Impact of ac4Cm on RNA Thermal Stability

The presence of ac4Cm significantly enhances the thermal stability of RNA molecules. This is quantitatively demonstrated by an increase in the melting temperature (Tm), the temperature at which 50% of the RNA duplex dissociates. While direct quantitative data for the combined effect of both modifications in ac4Cm on a single RNA duplex is limited, studies on the individual modifications provide compelling evidence of their stabilizing contributions.

| Modification | RNA Context | ΔTm (°C) | Reference |

| N4-Acetylcytidine (ac4C) | Synthetic RNA hairpin (D-arm of human tRNASer) | +8.2 | [12] |

| N4-Acetylcytidine (ac4C) | Polyuridine DNA context | +0.4 | [12] |

| 2'-O-Methyluridine (Um) | U14/A14 RNA duplex | +12.0 | [1] |

Note: The ΔTm for 2'-O-methylation is for uridine, as specific data for cytidine in a comparable context was not available in the reviewed literature. However, it serves as a strong indicator of the stabilizing effect of 2'-O-methylation on RNA duplexes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of ac4Cm and its role in hyperthermophilic adaptation.

Isolation of Total tRNA from Hyperthermophiles

This protocol is adapted from methods used for isolating tRNA from various organisms, with modifications suitable for hyperthermophiles.[9][13]

Materials:

-

Hyperthermophilic archaeal cell paste

-

Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EDTA

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 4.5)

-

3 M Sodium Acetate (B1210297) (pH 5.2)

-

100% Ethanol (B145695) (ice-cold)

-

70% Ethanol (ice-cold)

-

Nuclease-free water

Procedure:

-

Resuspend the cell paste in 3 volumes of ice-cold Lysis Buffer.

-

Perform cell lysis by sonication or French press on ice.

-

Add an equal volume of acid phenol:chloroform:isoamyl alcohol, vortex vigorously for 1 minute, and incubate on ice for 15 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.

-

Carefully transfer the upper aqueous phase to a new tube.

-

Repeat the phenol:chloroform extraction until the interface is clear.

-

To the final aqueous phase, add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.

-

Precipitate the RNA at -20°C overnight or -80°C for 2 hours.

-

Pellet the RNA by centrifugation at 16,000 x g for 30 minutes at 4°C.

-

Wash the pellet with ice-cold 70% ethanol and air dry briefly.

-

Resuspend the total RNA pellet in nuclease-free water.

-

To specifically isolate tRNA, further purification can be achieved using anion-exchange chromatography (e.g., DEAE-cellulose) or size-exclusion chromatography.

Quantitative Analysis of ac4Cm by HPLC-Coupled Mass Spectrometry (LC-MS)

This protocol outlines the general steps for the sensitive detection and quantification of modified nucleosides in tRNA.[7][10]

Materials:

-

Purified total tRNA

-

Nuclease P1

-

Bacterial Alkaline Phosphatase

-